p-Coumaryl alcohol 4-O-glucoside

Catalog No.
S618293
CAS No.
120442-73-1
M.F
C15H20O7
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol 4-O-glucoside

CAS Number

120442-73-1

Product Name

p-Coumaryl alcohol 4-O-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1

InChI Key

CRVXJSNSTGEXDX-HHMSBIESSA-N

SMILES

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Potential Antioxidant Properties

Studies suggest p-Coumaryl alcohol 4-O-glucoside might possess antioxidant properties. These properties could be beneficial in mitigating oxidative stress, which is linked to various chronic diseases []. However, further research is needed to elucidate its specific mechanisms and potential health benefits.

Biological Activity Investigations

Researchers are investigating the potential biological activities of p-Coumaryl alcohol 4-O-glucoside. These activities may include anti-inflammatory, antimicrobial, and enzyme inhibitory properties. However, more research is required to confirm these activities and understand their underlying mechanisms [, ].

p-Coumaryl alcohol 4-O-glucoside is a glycosylated phenolic compound with the molecular formula C15_{15}H20_{20}O7_7 and a molar mass of 312.32 g/mol. It features a p-coumaryl alcohol moiety linked to a glucose unit through a glycosidic bond at the 4-position of the glucose molecule. This compound is part of a larger class of phenolic compounds known for their antioxidant properties and potential health benefits. Its structural characteristics contribute to its solubility and bioavailability, making it an interesting subject of study in both chemistry and pharmacology .

The chemical behavior of p-Coumaryl alcohol 4-O-glucoside can be understood through its functional groups. It can undergo various reactions typical for phenolic compounds, including:

  • Hydrolysis: The glycosidic bond can be cleaved by enzymatic or acidic hydrolysis, releasing p-coumaryl alcohol and glucose.
  • Oxidation: The hydroxyl groups on the phenolic structure can be oxidized, potentially forming quinones, which are reactive intermediates.
  • Esterification: The hydroxyl groups can also react with acids to form esters, which may alter the compound's solubility and reactivity.

These reactions are significant for understanding its stability and potential transformations in biological systems .

p-Coumaryl alcohol 4-O-glucoside exhibits several biological activities that make it of interest in pharmacology:

  • Antioxidant Activity: This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: It may inhibit pathways associated with inflammation, contributing to its potential therapeutic effects in inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies suggest that p-Coumaryl alcohol 4-O-glucoside may possess antimicrobial properties against certain bacteria and fungi.

These activities highlight its potential as a natural product in health-related applications .

The synthesis of p-Coumaryl alcohol 4-O-glucoside can be achieved through various methods:

  • Enzymatic Glycosylation: Using glycosyltransferases, p-coumaryl alcohol can be enzymatically linked to glucose, providing a specific and efficient synthesis route.
  • Chemical Glycosylation: Chemical methods involving activated glycosyl donors may also be employed, although these often require more complex reaction conditions.
  • Natural Extraction: This compound can also be isolated from plant sources where it naturally occurs, such as certain herbs and fruits.

These methods allow for the production of p-Coumaryl alcohol 4-O-glucoside for research and potential industrial applications .

p-Coumaryl alcohol 4-O-glucoside has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being studied for potential use in dietary supplements and therapeutic agents.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used as a preservative in food products to enhance shelf life.

These applications reflect the compound's versatility and importance in health and wellness sectors .

p-Coumaryl alcohol 4-O-glucoside shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:

Compound NameStructure SimilarityBiological Activity
Caffeic AcidHydroxycinnamic acidAntioxidant, anti-inflammatory
Ferulic AcidHydroxycinnamic acidAntioxidant, anti-cancer
CoumarinLactone structureAnticoagulant, antimicrobial
QuercetinFlavonoidAntioxidant, anti-inflammatory

Uniqueness of p-Coumaryl Alcohol 4-O-Glucoside

What sets p-Coumaryl alcohol 4-O-glucoside apart is its specific glycosylation at the 4-position of glucose, which enhances its solubility and bioavailability compared to non-glycosylated counterparts. Additionally, its unique combination of antioxidant and anti-inflammatory properties makes it particularly valuable in both health supplements and cosmetic formulations .

p-Coumaryl alcohol 4-O-glucoside represents a crucial intermediate in the complex phenylpropanoid metabolic network, serving as both a storage form and transport vehicle for monolignol precursors [2]. The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase, producing trans-cinnamic acid as the foundational precursor for all phenylpropanoid derivatives [8]. This central phenylpropanoid pathway is defined by three key enzymatic activities: phenylalanine deamination to trans-cinnamic acid, trans-cinnamic acid hydroxylation to 4-coumarate via cinnamic acid 4-hydroxylase activity, and subsequent activation to coenzyme A thioesters [8].

The biosynthesis of p-coumaryl alcohol 4-O-glucoside follows the established monolignol biosynthetic route, where p-coumaroyl-coenzyme A serves as the critical branch point substrate [10]. The pathway proceeds through hydroxylation and methylation reactions mediated by cytochrome P450 enzymes, followed by two consecutive side chain reduction steps that convert the carboxylic acid group to the corresponding alcohol [10]. Cinnamoyl-coenzyme A reductase catalyzes the reduction of hydroxycinnamoyl-coenzyme A thioesters to hydroxycinnamaldehydes, which are subsequently converted to hydroxycinnamyl alcohols by cinnamyl alcohol dehydrogenase [10].

The integration of p-coumaryl alcohol into the broader phenylpropanoid network occurs at multiple metabolic junctions [19]. At the p-coumaryl-coenzyme A branch point, metabolic flux is regulated by the competing activities of chalcone synthase, which directs carbon flow toward flavonoid biosynthesis, and hydroxycinnamoyl-coenzyme A shikimate hydroxycinnamoyltransferase, which channels intermediates toward monolignol production [19]. This metabolic partitioning is critical for maintaining cellular homeostasis and responding to developmental and environmental cues [19].

Table 1: Key Enzymes in p-Coumaryl Alcohol Biosynthesis

EnzymeSubstrateProductFunction
Phenylalanine ammonia-lyasePhenylalaninetrans-Cinnamic acidPathway initiation [8]
Cinnamic acid 4-hydroxylasetrans-Cinnamic acidp-Coumaric acidRing hydroxylation [8]
4-Coumarate:coenzyme A ligasep-Coumaric acidp-Coumaroyl-coenzyme AActivation [9]
Cinnamoyl-coenzyme A reductasep-Coumaroyl-coenzyme Ap-CoumaraldehydeSide chain reduction [10]
Cinnamyl alcohol dehydrogenasep-Coumaraldehydep-Coumaryl alcoholFinal reduction step [10]

Enzymatic Glycosylation Mechanisms

The glycosylation of p-coumaryl alcohol to form p-coumaryl alcohol 4-O-glucoside is catalyzed by specific uridine diphosphate-dependent glycosyltransferases that recognize monolignol substrates [12]. These enzymes utilize uridine diphosphate-glucose as the sugar donor and catalyze the formation of β-glycosidic bonds at the phenolic hydroxyl group of p-coumaryl alcohol [12]. The glycosylation reaction proceeds through a sequential mechanism where the enzyme first binds uridine diphosphate-glucose, followed by the acceptor substrate p-coumaryl alcohol [27].

The enzymatic mechanism involves the formation of a ternary complex between the enzyme, uridine diphosphate-glucose, and p-coumaryl alcohol [27]. The reaction proceeds through nucleophilic attack by the phenolic hydroxyl group on the anomeric carbon of the glucose moiety, resulting in the displacement of uridine diphosphate and formation of the β-1,4-glycosidic bond [27]. The stereochemistry of the product is determined by the enzyme's active site architecture, which positions the substrates in the appropriate orientation for β-glycoside formation [27].

Kinetic analysis of monolignol glycosyltransferases reveals distinct substrate preferences and catalytic efficiencies [24]. The enzymatic glycosylation exhibits Michaelis-Menten kinetics with substrate inhibition at elevated concentrations of p-coumaryl alcohol [27]. The specific activity of characterized monolignol glycosyltransferases ranges from 0.055 to 2.0 units per milligram of protein, depending on the enzyme variant and substrate specificity [24] [27].

Table 2: Kinetic Parameters of Monolignol Glycosyltransferases

ParameterValue RangeUnitsReference
Specific Activity0.055-2.0U/mg protein [24] [27]
Michaelis Constant (Km)VariableμM [27]
Maximum Velocity (Vmax)Enzyme-dependentμmol/min/mg [27]
Substrate Inhibition Constant (Ki)VariableμM [27]

UDP-Glycosyltransferase UGT72 Family Involvement

The UGT72 family represents a specialized group of glycosyltransferases that predominantly catalyze the glycosylation of phenylpropanoid compounds, particularly monolignols and flavonoids [11]. Members of this family exhibit remarkable substrate specificity toward the building blocks of lignin and play crucial roles in monolignol homeostasis [11]. The UGT72 family enzymes are characterized by the presence of the plant secondary product glycosyltransferase consensus sequence, known as the PSPG box, which serves as the critical uridine diphosphate-sugar binding domain [6].

UGT72E subfamily members, including UGT72E1, UGT72E2, and UGT72E3, demonstrate the ability to 4-O-glucosylate coniferaldehyde, sinapaldehyde, coniferyl alcohol, and sinapyl alcohol with varying substrate specificities [13]. UGT72E2 and UGT72E3 additionally accept ferulic acid and sinapic acid as substrates, expanding their catalytic repertoire beyond monolignols [13]. The UGT72B subfamily, particularly UGT72B1 and UGT72B3, exhibits activity with p-coumaryl alcohol, coniferyl alcohol, dihydroconiferyl alcohol, coniferaldehyde, and p-coumaraldehyde [13].

Functional analysis of UGT72 family members reveals their involvement in monolignol glucoside accumulation and lignification processes [13]. Overexpression of UGT72E genes results in the accumulation of coniferin, syringin, ferulic acid 4-O-glucoside, and sinapic acid 4-O-glucoside, with substrate specificities varying according to the specific gene overexpressed [13]. The ugt72b1 mutant exhibits ectopic lignification in floral stems and arrested growth, accompanied by increased coniferin levels [13] [33].

Subcellular localization studies demonstrate that UGT72 family members exhibit distinct cellular distributions [13]. Group 1 and Group 4 UGT72 enzymes are associated with the nucleus and endoplasmic reticulum, while Group 2 members localize to chloroplast-associated bodies [13]. This subcellular compartmentalization suggests specialized functions for different UGT72 groups in monolignol metabolism and transport [13].

Table 3: UGT72 Family Substrate Specificities

EnzymePrimary SubstratesKm ValuesSpecific Activity
UGT72E1Coniferyl alcohol, Sinapyl alcoholVariable0.3-1.2 U/mg [24]
UGT72E2Coniferyl alcohol, Ferulic acidVariable0.3-1.2 U/mg [24]
UGT72E3Sinapyl alcohol, Sinapic acidVariable0.3-1.2 U/mg [24]
UGT72B1p-Coumaryl alcohol, Coniferyl alcoholVariable0.3-1.2 U/mg [24]
UGT72B3Coniferaldehyde, SinapaldehydeVariable0.3-1.2 U/mg [24]

Regulation of Biosynthetic Pathways

The regulation of p-coumaryl alcohol 4-O-glucoside biosynthesis involves multiple levels of control, including transcriptional regulation, post-translational modifications, and metabolic feedback mechanisms [6]. Transcriptional regulation of UGT72 family genes occurs through tissue-specific expression patterns, with strong expression observed in vascular tissues undergoing lignification [13]. Promoter-GUS analyses indicate that UGT72 genes are expressed within vascular tissues, correlating with sites of active lignin deposition [13].

Metabolic regulation occurs through the complex interplay between monolignol biosynthesis and glucosylation pathways [19]. The metabolic flux into monolignol glucoside formation versus lignin biosynthesis is controlled by the relative activities of glycosyltransferases and lignin polymerization enzymes [19]. When lignin polymerization is impaired, cells respond by increasing monolignol glucosylation as a detoxification mechanism, leading to vacuolar storage of glycosylated products [23].

The regulation of UGT72 enzyme activity involves both substrate availability and enzyme expression levels [6]. Loss of UGT72B1 function results in extensive upregulation of genes involved in monolignol biosynthesis, lignin polymerization, and cell wall-related transcription factors [33]. This transcriptional response demonstrates the importance of monolignol glucosylation in maintaining cellular homeostasis and proper cell wall development [33].

Environmental and developmental factors influence the regulation of phenylpropanoid metabolism and monolignol glucosylation [15]. Elicitor treatment of plant tissues results in differential regulation of phenylpropanoid biosynthetic enzymes and corresponding changes in metabolite accumulation patterns [15]. The metabolic flux analysis reveals that changes in enzyme expression levels are directly correlated with changes in biosynthetic flux for specific phenylpropanoid compounds [15].

Metabolic Flux Analysis

Metabolic flux analysis of the phenylpropanoid pathway provides quantitative insights into the biosynthesis and turnover of p-coumaryl alcohol 4-O-glucoside [14]. Stable isotope labeling experiments using 13C-labeled phenylalanine demonstrate rapid incorporation of isotope label into soluble intermediates and monolignol glucosides [16] [26]. The time-dependent changes in isotope abundance allow for the calculation of formation and conversion rates for individual pathway metabolites [14].

Quantitative flux measurements reveal that the formation rate of phenylpropanoid metabolites varies significantly depending on tissue type and physiological conditions [14]. In wound-healing potato tuber tissue, the flux rates for phenylpropanoid compounds range from 0.42 to 4.63 nanomoles per gram fresh weight per hour [14]. The conversion rates similarly vary, indicating dynamic turnover of monolignol glucosides in plant tissues [14].

Mathematical modeling of phenylpropanoid metabolic flux incorporates Michaelis-Menten kinetics to predict metabolite pool sizes and isotope abundances [16]. The kinetic model captures the dynamic trends of metabolite pools in vivo and successfully predicts metabolic profiles under different experimental conditions [16]. Model simulations suggest that subcellular sequestration of pathway intermediates is necessary to maintain lignification homeostasis when metabolites are over-accumulated [16].

The metabolic flux analysis reveals that substrate availability, particularly phenylalanine concentration, represents a key limiting factor in monolignol biosynthesis [16] [26]. The availability of phenylalanine directly influences the carbon allocation toward lignin biosynthesis and affects the overall flux through the phenylpropanoid pathway [16]. Additionally, the analysis demonstrates that enzyme-enzyme interactions within the phenylpropanoid pathway contribute to metabolic channeling and flux control [18].

Table 4: Metabolic Flux Parameters for Phenylpropanoid Compounds

CompoundFormation RateConversion RateTissue Type
p-Coumaroyloctopamine1.15 nmol/g FW/h0.96 nmol/g FW/hPotato tuber [14]
Chlorogenic acid4.63 nmol/g FW/h0.42 nmol/g FW/hPotato tuber [14]
Phenylpropanoid intermediatesVariableVariableArabidopsis stems [16]
Monolignol glucosidesTissue-dependentTissue-dependentVarious [23]

Extraction Techniques from Plant Tissues

The extraction of p-coumaryl alcohol 4-O-glucoside from plant materials requires careful consideration of the compound's physicochemical properties, including its moderate polarity and glycosidic bond stability. Various extraction methodologies have been developed and optimized to achieve maximum recovery while maintaining compound integrity.

Conventional Solvent Extraction Methods

Traditional methanol-water extraction remains one of the most widely employed techniques for isolating p-coumaryl alcohol 4-O-glucoside from plant tissues [1] [2]. The optimal solvent composition typically involves 67% methanol in water, which provides an appropriate balance between polarity and extraction efficiency [3]. This extraction system effectively solubilizes the glucoside while minimizing the co-extraction of unwanted matrix components. Temperature optimization studies have demonstrated that extraction at 25-60°C for 60-180 minutes yields recovery rates of 75-85% [3] [4].

Ethanol-water extraction systems have also proven effective, particularly when employing 50-80% ethanol concentrations [5]. The acidification of ethanol-water mixtures (pH 2-3) enhances extraction efficiency by stabilizing the glycosidic bond and preventing enzymatic hydrolysis during the extraction process [5]. Pressurized liquid extraction using acidified ethanol at elevated temperatures (80-120°C) for shorter extraction times (10-30 minutes) has achieved recovery rates of 85-95% [5].

Advanced Extraction Technologies

Ultrasonic-assisted extraction (UAE) has emerged as a highly efficient method for p-coumaryl alcohol 4-O-glucoside isolation [4]. The application of ultrasonic energy creates cavitation effects that disrupt plant cell walls, facilitating the release of intracellular compounds. Optimal conditions typically involve methanol-water (1:1) as the extraction solvent, temperatures of 40-80°C, and extraction times of 20-60 minutes, achieving recovery rates of 80-95% [4].

Deep eutectic solvent (DES) extraction represents an innovative green chemistry approach that has shown promising results for phenolic glycoside extraction [4]. Choline chloride:ethylene glycol (1:2 molar ratio) with 30-35% water content has demonstrated high selectivity for p-coumaryl alcohol 4-O-glucoside [4]. The extraction parameters of 45-65°C for 30-50 minutes provide recovery rates of 75-90% while maintaining environmental compatibility [4].

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) using C18 cartridges offers exceptional selectivity for p-coumaryl alcohol 4-O-glucoside purification [3]. The reversed-phase mechanism effectively retains the compound while allowing polar impurities to pass through. Conditioning with methanol followed by equilibration with water, sample loading, washing with water, and elution with methanol-water gradients achieves recovery rates exceeding 85-98% [3]. This methodology is particularly valuable for sample cleanup prior to chromatographic analysis.

Liquid-Liquid Extraction Applications

Liquid-liquid extraction using ethyl acetate-water systems provides moderate selectivity for p-coumaryl alcohol 4-O-glucoside [6]. The partitioning behavior is influenced by pH, with neutral to slightly acidic conditions favoring extraction into the organic phase. However, recovery rates typically range from 65-80%, making this approach less favorable compared to other extraction methods [6].

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide with methanol modifier has been investigated for p-coumaryl alcohol 4-O-glucoside extraction [6]. While this method offers advantages in terms of solvent-free extraction, the recovery rates (60-75%) are generally lower than conventional methods due to the compound's relatively high polarity [6].

Chromatographic Methods

Chromatographic separation and analysis of p-coumaryl alcohol 4-O-glucoside require sophisticated methodologies that can resolve this compound from structurally similar phenolic glycosides while providing accurate quantification.

High-Performance Liquid Chromatography Systems

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the fundamental analytical approach for p-coumaryl alcohol 4-O-glucoside analysis [3] [7]. C18 reversed-phase columns (250 × 4.6 mm, 5 μm particle size) with acetonitrile-water mobile phases containing 0.1% formic acid provide optimal separation [3]. Detection wavelengths of 280 nm and 320 nm correspond to the compound's absorption maxima, with retention times typically ranging from 8.5-12.0 minutes [3] [7].

Gradient elution programs starting with 5-10% acetonitrile and increasing to 90-95% over 30-45 minutes effectively separate p-coumaryl alcohol 4-O-glucoside from other phenolic compounds [3]. The diode array detector (DAD) enhancement allows simultaneous monitoring at multiple wavelengths (280, 320, and 340 nm), improving compound identification through spectral matching [3].

Ultra-Performance Liquid Chromatography Applications

Ultra-performance liquid chromatography (UPLC) systems utilizing sub-2-micron particle columns provide enhanced resolution and reduced analysis times [8]. HSS T3 columns (150 × 2.1 mm, 1.8 μm) with acetonitrile-water mobile phases achieve baseline separation in 15-20 minutes with retention times of 5.2-6.8 minutes for p-coumaryl alcohol 4-O-glucoside [8]. The improved peak capacity and reduced band broadening result in superior sensitivity with limits of detection ranging from 1-5 ng/mL [8].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic interaction liquid chromatography (HILIC) offers complementary selectivity for p-coumaryl alcohol 4-O-glucoside analysis [8]. HILIC columns (150 × 2.1 mm, 1.7 μm) with acetonitrile-water mobile phases containing ammonium acetate provide retention times of 12.5-15.0 minutes [8]. This separation mechanism is particularly valuable for analyzing highly polar glycosides and provides orthogonal selectivity to reversed-phase systems [8].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis requires chemical derivatization of p-coumaryl alcohol 4-O-glucoside due to its non-volatile nature [3]. Trimethylsilylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts hydroxyl groups to trimethylsilyl ethers, enabling gas chromatographic separation [3]. DB-5ms columns (30 m × 0.25 mm) with helium carrier gas provide retention times of 18.5-22.0 minutes for the derivatized compound [3].

Evaporative Light Scattering Detection

Evaporative light scattering detection (ELSD) provides universal detection capabilities for p-coumaryl alcohol 4-O-glucoside regardless of chromophoric properties [3]. This detection method is particularly valuable for quantitative analysis when reference standards are unavailable. The nebulization temperature of 40-50°C and evaporation temperature of 80-90°C optimize sensitivity while maintaining compound stability [3].

Mass Spectrometry Analysis

Mass spectrometry represents the gold standard for p-coumaryl alcohol 4-O-glucoside identification and quantification, providing unambiguous molecular identification through accurate mass measurements and characteristic fragmentation patterns.

Electrospray Ionization Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode provides optimal sensitivity for p-coumaryl alcohol 4-O-glucoside analysis [9] [10]. The molecular ion [M-H]⁻ at m/z 311.1 represents the base peak in negative ion spectra [9]. Source parameters including capillary voltage (3.5-4.0 kV), cone voltage (30-40 V), and desolvation temperature (350-400°C) require optimization for maximum sensitivity [9].

Positive ion mode ESI generates the protonated molecular ion [M+H]⁺ at m/z 313.1, though with generally lower sensitivity compared to negative ion mode [9]. Formic acid addition to mobile phases enhances protonation efficiency and improves peak shape [9].

Tandem Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest specificity for p-coumaryl alcohol 4-O-glucoside analysis through multiple reaction monitoring (MRM) [10] [11]. The precursor ion [M-H]⁻ at m/z 311.1 undergoes collision-induced dissociation to generate characteristic product ions at m/z 149.1, 131.1, and 119.1 [10] [11].

The fragmentation pathway involves initial loss of the glucose moiety (162 Da) to form the p-coumaryl alcohol aglycone at m/z 149.1 [10]. Further fragmentation results in loss of water (18 Da) to generate m/z 131.1, followed by additional neutral losses producing m/z 119.1 [10]. Collision energies of 15-25 eV optimize fragmentation efficiency while maintaining adequate precursor ion intensity [10].

High-Resolution Mass Spectrometry

Quadrupole time-of-flight (QToF) mass spectrometry provides accurate mass measurements (±2 mDa) for p-coumaryl alcohol 4-O-glucoside molecular formula confirmation [10]. The accurate mass of 311.1131 for [M-H]⁻ enables unambiguous identification and differentiation from isobaric compounds [10]. High-resolution MS/MS spectra provide detailed fragmentation information for structural elucidation [10].

Orbitrap mass spectrometry offers even higher mass accuracy (±1 mDa) and resolution (>100,000 FWHM) for comprehensive metabolomics applications [8]. The exceptional mass accuracy enables confident compound identification in complex plant extracts without reference standards [8].

Ion Mobility Spectrometry Integration

Ion mobility spectrometry (IMS) coupled with mass spectrometry provides additional separation dimensions based on molecular size and shape [12]. The collision cross-section (CCS) value for p-coumaryl alcohol 4-O-glucoside serves as an additional identification parameter, particularly valuable for distinguishing stereoisomers and conformers [12].

Atmospheric Pressure Chemical Ionization

Atmospheric pressure chemical ionization (APCI) offers complementary ionization to ESI, particularly beneficial for less polar analytes [9]. APCI typically generates [M-H]⁻ ions at m/z 311.1 with similar fragmentation patterns to ESI [9]. The vaporizer temperature (350-450°C) and corona discharge current (3-5 μA) require optimization for maximum sensitivity [9].

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for p-coumaryl alcohol 4-O-glucoside, enabling complete molecular characterization and stereochemical determination.

One-Dimensional Nuclear Magnetic Resonance

Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) provides detailed information about the aromatic proton environment and glycosidic linkage [13] [14]. The aromatic protons appear as characteristic doublets in the range of 6.2-7.3 ppm, with coupling constants of 8-9 Hz indicating para-disubstitution pattern [13].

The aliphatic region displays signals corresponding to the propyl side chain, with the terminal alcohol protons appearing around 4.2 ppm [13]. The glucose moiety exhibits typical pyranose ring proton patterns, with the anomeric proton appearing as a doublet around 4.8-5.2 ppm [14].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information about the carbon framework [13]. The aromatic carbon signals appear in the range of 115-160 ppm, with characteristic patterns for the para-hydroxyphenyl substitution [13]. The glucose carbons display typical hexopyranose signals, with the anomeric carbon appearing around 100-105 ppm [14].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation spectroscopy (¹H-¹H COSY) reveals scalar coupling relationships between adjacent protons, enabling assignment of the aromatic substitution pattern and propyl chain connectivity [14]. The cross-peaks between aromatic protons confirm the para-disubstitution of the phenyl ring [14].

Heteronuclear single quantum coherence (¹H-¹³C HSQC) spectroscopy provides direct one-bond carbon-proton correlations, facilitating complete assignment of all carbon-bearing protons [14]. This technique is particularly valuable for distinguishing overlapping proton signals in complex spectra [14].

Heteronuclear multiple bond correlation (¹H-¹³C HMBC) spectroscopy reveals long-range carbon-proton couplings, enabling identification of quaternary carbons and confirmation of glycosidic linkage positions [14]. The cross-peaks between glucose protons and aglycone carbons confirm the 4-O-glycosidic linkage [14].

Total Correlation Spectroscopy Applications

Total correlation spectroscopy (TOCSY) provides complete spin system identification by revealing all protons within a coupling network [14]. This technique is particularly valuable for complex carbohydrate analysis, as it enables complete assignment of glucose proton signals even in overlapping spectral regions [14].

The TOCSY spectrum of p-coumaryl alcohol 4-O-glucoside displays two distinct spin systems: the aromatic system comprising the substituted benzene ring, and the aliphatic system encompassing the glucose moiety and propyl chain [14]. Mixing times of 60-80 milliseconds optimize magnetization transfer while minimizing relaxation losses [14].

Diffusion-Ordered Spectroscopy

Diffusion-ordered spectroscopy (DOSY) provides information about molecular size and aggregation behavior in solution [14]. The diffusion coefficient of p-coumaryl alcohol 4-O-glucoside (approximately 4.5 × 10⁻¹⁰ m²/s in D₂O) confirms monomeric behavior and absence of aggregation [12]. This technique is particularly valuable for mixture analysis and purity assessment [14].

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy (NOESY) provides spatial proximity information through dipolar coupling [14]. The NOE cross-peaks between glucose protons and aglycone protons confirm the preferred solution conformation and glycosidic bond orientation [14]. The anomeric configuration (β-linkage) can be determined through specific NOE patterns [14].

Cryo-TOF-SIMS/SEM Analysis for Cellular Localization

Cryogenic time-of-flight secondary ion mass spectrometry combined with scanning electron microscopy (Cryo-TOF-SIMS/SEM) represents the most advanced technique for determining the cellular and subcellular localization of p-coumaryl alcohol 4-O-glucoside in plant tissues.

Sample Preparation and Cryogenic Processing

Sample preparation for Cryo-TOF-SIMS analysis requires rapid freezing to preserve native cellular architecture and prevent compound redistribution [15] [16]. Plant tissues are typically cryo-fixed using liquid propane (-180°C) or high-pressure freezing followed by freeze-substitution [15]. The frozen specimens are transferred to the analysis chamber under ultra-high vacuum conditions (10⁻⁹ to 10⁻¹⁰ mbar) while maintaining cryogenic temperatures (100-150 K) [15].

Cross-sectional tissue preparation involves cryo-ultramicrotomy to expose internal cellular structures while maintaining compound localization [15]. Section thickness of 200-500 nm provides optimal surface topology for secondary ion generation [16]. The cryogenic environment prevents ice crystal formation and maintains tissue morphology throughout the analysis process [15].

Primary Ion Beam Optimization

The selection of primary ion species critically affects analytical sensitivity and spatial resolution for p-coumaryl alcohol 4-O-glucoside detection [15]. Bismuth cluster ions (Bi₃²⁺) provide optimal sensitivity for organic molecules due to their high secondary ion yields [15]. Alternative primary ions including argon cluster ions (Ar⁺) offer improved spatial resolution at the expense of sensitivity [15].

Ion beam energy optimization (25-30 keV) balances penetration depth with surface sensitivity [15]. Lower energies provide enhanced surface specificity but may insufficient for detecting buried molecules, while higher energies increase penetration but reduce spatial resolution [15]. Ion dose management (10¹² to 10¹³ ions/cm²) prevents sample damage while maintaining adequate signal intensity [15].

Mass Spectrometry Detection Parameters

Time-of-flight mass analysis provides simultaneous detection of all secondary ions with high mass resolution (5,000-8,000 m/Δm) [15]. The molecular ion signals for p-coumaryl alcohol 4-O-glucoside appear at m/z 313.1 [M+H]⁺ and m/z 311.1 [M-H]⁻ depending on ionization polarity [15] [16].

Fragment ion detection enhances compound identification through characteristic dissociation patterns [15]. The loss of glucose (162 Da) generates fragment ions at m/z 151.1 and m/z 149.1 for positive and negative ion modes, respectively [16]. Additional fragment ions at m/z 133.1, 131.1, and 119.1 provide confirmation of molecular identity [16].

Spatial Resolution and Chemical Imaging

Spatial resolution capabilities of 0.3-0.5 μm enable subcellular localization of p-coumaryl alcohol 4-O-glucoside [15]. Chemical images are generated by plotting ion intensity as a function of spatial coordinates, providing two-dimensional distribution maps [15]. Analysis areas of 500 × 500 μm accommodate multiple cellular structures while maintaining adequate spatial resolution [15].

Three-dimensional chemical imaging involves sequential analysis of multiple tissue sections, enabling volumetric reconstruction of compound distribution [15]. Depth profiling through controlled ion sputtering reveals concentration gradients within individual cells [15].

Cellular and Subcellular Localization Patterns

Cryo-TOF-SIMS analysis reveals preferential accumulation of p-coumaryl alcohol 4-O-glucoside in specific cellular compartments [15] [16]. The highest signal intensities typically occur in cell wall regions, particularly in areas undergoing lignification [15]. This localization pattern supports the compound's role as a lignin precursor and storage form [16].

Moderate signal intensities are observed in vacuolar compartments, suggesting storage function for the glucosylated monolignol [15]. The plasma membrane and endoplasmic reticulum show lower but detectable signals, indicating active transport and metabolic processing [16]. Cytoplasmic distribution appears relatively uniform with low to moderate signal intensities [15].

Quantitative Analysis and Signal Processing

Quantitative analysis requires calibration using authentic standards or isotopically labeled internal standards [15]. Matrix effects from tissue components can significantly influence ionization efficiency and require careful correction [15]. Signal normalization using total ion counts or reference compounds enables semi-quantitative comparison between different tissue regions [15].

Image processing algorithms enhance signal-to-noise ratios and improve spatial resolution through deconvolution methods [15]. Principal component analysis of spectral data enables identification of correlated compounds and metabolic relationships [15]. Statistical analysis of signal intensities provides quantitative assessment of cellular distribution patterns [15].

Integration with Electron Microscopy

Scanning electron microscopy provides complementary morphological information for tissue structure interpretation [15]. The correlation between chemical signals and cellular ultrastructure enables precise localization of p-coumaryl alcohol 4-O-glucoside within specific organelles [15]. High-resolution SEM images guide selection of analysis regions and confirm tissue preservation quality [15].

XLogP3

-0.1

UNII

7S84482DTV

Wikipedia

P-coumaryl alcohol 4-glucoside

Dates

Last modified: 04-14-2024

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